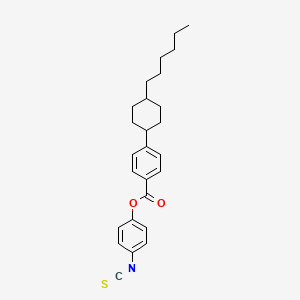
2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a nitrophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Carboxamide Formation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of imidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group is known to interact with enzymes and proteins, leading to inhibition or activation of their functions. The imidazole ring can bind to metal ions and other cofactors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide
- 2-Methyl-3-(4-nitrophenyl)quinoxaline
- 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane
Uniqueness
2-Methyl-N-(2-nitrophenyl)-1H-imidazole-1-carboxamide is unique due to the specific arrangement of the nitrophenyl group and the imidazole ring, which imparts distinct chemical and biological properties. This compound exhibits a unique combination of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
142754-85-6 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2-methyl-N-(2-nitrophenyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C11H10N4O3/c1-8-12-6-7-14(8)11(16)13-9-4-2-3-5-10(9)15(17)18/h2-7H,1H3,(H,13,16) |
InChI Key |
RULJOHQYGPRTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)



![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)
